12-Hydroxyibogamine
Overview
Description
Noribogaine, or 12-Hydroxyibogamine, is the principal psychoactive metabolite of the oneirogen ibogaine . It is thought to be involved in the antiaddictive effects of ibogaine-containing plant extracts, such as Tabernanthe iboga .
Synthesis Analysis
Noribogaine is produced through metabolic demethylation soon after oral ibogaine administration . The majority of ibogaine biotransformation proceeds via CYP2D6 .Chemical Reactions Analysis
Both ibogaine and noribogaine demonstrated the highest potency values at the cocaine recognition site on the 5-HT transporter . They share similar chemical structures, but display different binding profiles .Physical And Chemical Properties Analysis
Noribogaine has a relatively long half-life in the blood of drug-dependent patients . It demonstrates complex pharmacokinetic profiles .Scientific Research Applications
Serotonin Transporter Affinity and Elevation of Serotonin
12-Hydroxyibogamine, a primary metabolite of ibogaine, has a high affinity for the serotonin (5-HT) transporter and can elevate extracellular serotonin levels. This metabolite is significantly more potent at displacing radioligand binding at the 5-HT transporter than at the dopamine (DA) transporter. Its effects on serotonin transmission may account for the potential of ibogaine to interrupt drug-seeking behavior in humans by heightening mood and attenuating drug craving (Mash et al., 1995).
Interaction with NMDA Receptor Complex
12-Hydroxyibogamine and ibogaine act at the MK-801 binding site of the N-methyl-D-aspartate (NMDA)-receptor cation channel. These compounds competitively displace specific [3H]MK-801 binding to human and frog brain membranes, suggesting a role in the modulation of responses to addictive substances (Mash et al., 1995).
Potency and Selectivity Profiles
12-Hydroxyibogamine, upon comparison with ibogaine, demonstrates a binding profile that is similar, but not identical, to the parent drug. This metabolite has higher affinity at certain receptors and transporters, indicating its distinct pharmacological role in modulating neurochemical adaptations related to drug dependence (Staley et al., 1996).
Effects on Phosphoinositide Hydrolysis
Noribogaine (12-hydroxyibogamine) has been found to stimulate phosphoinositide hydrolysis in brain tissue, indicating a biochemical mechanism that might be involved in the behavioral effects of ibogaine (Rabin & Winter, 1996).
In Vivo Neurobiological Effects
In vivo studies show that noribogaine contributes significantly to the pharmacological profile of ibogaine. It is more potent than ibogaine as an indirect 5-HT agonist and appears less likely to produce adverse effects, making it a potentially safer alternative for medication development (Baumann et al., 2001).
Quantitative Analysis in Biological Fluids and Brain
A method for quantitating ibogaine and 12-hydroxyibogamine in biological fluids and brain tissue using gas chromatography-mass spectrometry has been developed. This facilitates the study of their pharmacokinetics and distribution (Hearn et al., 1995).
Safety And Hazards
Future Directions
Although a definitive clinical validation of purported ibogaine effects is still unavailable, ibogaine has opened new perspectives in the investigation of pharmacotherapies for drug addiction . The beneficial aftereffects of the drug on craving and depressed mood may be related to the effects of noribogaine on the central nervous system .
properties
IUPAC Name |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCDOKTMDOIPF-ZFRACTKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyibogamine | |
CAS RN |
481-88-9 | |
Record name | Noribogaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORIBOGAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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